molecular formula C9H19NO2 B13222692 3-(1-Aminopropan-2-yl)-2,5-dimethyloxolan-3-ol

3-(1-Aminopropan-2-yl)-2,5-dimethyloxolan-3-ol

Katalognummer: B13222692
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: AVZIBQQUCUEDES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Aminopropan-2-yl)-2,5-dimethyloxolan-3-ol is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminopropyl group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)-2,5-dimethyloxolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethyloxolane with 1-aminopropan-2-ol under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced purification techniques to ensure the compound meets the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Aminopropan-2-yl)-2,5-dimethyloxolan-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form various reduced derivatives.

    Substitution: The aminopropyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-Aminopropan-2-yl)-2,5-dimethyloxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-Aminopropan-2-yl)-2,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Aminopropan-2-ol: A similar compound with an aminopropyl group but lacking the oxolane ring.

    Aminomethyl propanol: Another related compound with a similar structure but different functional groups.

Uniqueness

3-(1-Aminopropan-2-yl)-2,5-dimethyloxolan-3-ol is unique due to its specific structure, which includes both an oxolane ring and an aminopropyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C9H19NO2

Molekulargewicht

173.25 g/mol

IUPAC-Name

3-(1-aminopropan-2-yl)-2,5-dimethyloxolan-3-ol

InChI

InChI=1S/C9H19NO2/c1-6(5-10)9(11)4-7(2)12-8(9)3/h6-8,11H,4-5,10H2,1-3H3

InChI-Schlüssel

AVZIBQQUCUEDES-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C(O1)C)(C(C)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.